chemical structure and properties of 1,3-Diethyl 2-(3-methylbutanamido)propanedioate
chemical structure and properties of 1,3-Diethyl 2-(3-methylbutanamido)propanedioate
An In-Depth Technical Guide to the Chemical Structure and Properties of 1,3-Diethyl 2-(3-methylbutanamido)propanedioate
Introduction
1,3-Diethyl 2-(3-methylbutanamido)propanedioate is a specialized derivative of diethyl malonate, a cornerstone building block in modern organic synthesis. While direct literature on this specific molecule is sparse, its chemical architecture—a diethyl propanedioate backbone N-acylated with a 3-methylbutanoyl (isovaleryl) group—allows for a robust, deductive analysis of its properties and potential applications. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential utility in medicinal chemistry. The insights herein are synthesized from established chemical principles and data from closely related analogues, offering a foundational understanding for future research and application.
Deconstruction of the Chemical Architecture
The structure of 1,3-Diethyl 2-(3-methylbutanamido)propanedioate can be understood by examining its three primary components: the diethyl propanedioate core, the amino linkage, and the isovaleroyl side-chain.
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Diethyl Propanedioate (Diethyl Malonate) Core: This C3-dicarboxylic acid ester forms the molecule's backbone. The two ethoxycarbonyl (-COOEt) groups are strong electron-withdrawing groups, which significantly acidify the proton on the central carbon (the α-carbon).[1] This "active methylene" group is a key feature, providing a nucleophilic site for alkylation and other C-C bond-forming reactions.[2]
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The Amido Linkage: The compound is a derivative of diethyl aminomalonate (DEAM), featuring a nitrogen atom bonded to the α-carbon. This introduces an amide functional group upon acylation. The amide bond is generally planar and stable, capable of participating in hydrogen bonding, which influences the molecule's conformation and intermolecular interactions.[3]
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The 3-Methylbutanoyl (Isovaleryl) Group: This five-carbon, branched acyl group is attached to the amino nitrogen. Its steric bulk and hydrophobicity will impact the molecule's solubility, crystal packing, and interaction with biological targets.
This unique combination of functional groups suggests that 1,3-Diethyl 2-(3-methylbutanamido)propanedioate is a versatile intermediate, particularly for the synthesis of novel α-amino acids and heterocyclic structures.
Proposed Synthetic Pathway
The synthesis of the target compound can be logically envisioned as a three-step process starting from the readily available diethyl malonate. The key is the formation of the intermediate, diethyl aminomalonate (DEAM), which is then acylated.
Step 1 & 2: Synthesis of Diethyl Aminomalonate Hydrochloride
The preparation of DEAM typically proceeds via the nitrosation of diethyl malonate to form diethyl oximinomalonate, followed by reduction.[4] The resulting free amine is often unstable and is therefore converted directly to its hydrochloride salt for improved stability and handling.[5]
Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride [4][6]
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Nitrosation: In a suitable reaction vessel, dissolve diethyl malonate (1.0 eq) in glacial acetic acid. Cool the mixture in an ice bath to 0-10°C. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10°C. After the addition, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
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Work-up: Perform an aqueous work-up, extracting the resulting diethyl oximinomalonate into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Reduction and Salt Formation: The crude diethyl oximinomalonate is dissolved in a suitable solvent such as ethanol. The reduction of the oxime to the amine is carried out via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] Upon completion of the reduction, the catalyst is filtered off.
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Isolation: The resulting solution containing diethyl aminomalonate is cooled, and dry hydrogen chloride gas or a solution of HCl in ethanol is introduced to precipitate the diethyl aminomalonate hydrochloride salt.[5][6] The white crystalline solid is then collected by filtration, washed with a cold solvent like diethyl ether, and dried.
Step 3: N-Acylation to Yield the Final Product
The final step is the acylation of diethyl aminomalonate with 3-methylbutanoyl chloride (isovaleryl chloride) in the presence of a non-nucleophilic base to neutralize the HCl generated.
Experimental Protocol: Synthesis of 1,3-Diethyl 2-(3-methylbutanamido)propanedioate
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Reaction Setup: Suspend diethyl aminomalonate hydrochloride (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a suitable base, such as triethylamine (2.2 eq) or pyridine, to the suspension and stir until the hydrochloride salt fully dissolves, indicating the formation of the free amine.
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Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 3-methylbutanoyl chloride (1.1 eq) dropwise. Isovaleryl chloride is a reactive acylating agent and should be handled with care due to its corrosive and moisture-sensitive nature.[7][8]
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Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Purification: Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1,3-Diethyl 2-(3-methylbutanamido)propanedioate.
Caption: Proposed synthesis of the target compound.
Predicted Physicochemical Properties
The properties of the target compound are inferred from its structure and comparison with similar molecules.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₂₁NO₅ | Based on the constituent atoms. |
| Molecular Weight | 259.30 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar N-acylated malonic esters are often oils or low-melting solids.[9] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF, EtOH). Sparingly soluble in water. | The diethyl ester and isovaleryl groups confer significant nonpolar character. |
| Boiling Point | > 250 °C (estimated) | Expected to be higher than diethyl acetamidomalonate (b.p. 185°C at 20 mmHg) due to increased molecular weight.[9] |
| Hydrogen Bonding | Contains one H-bond donor (N-H) and five H-bond acceptors (C=O x 3, O-Et x 2). | The amide N-H allows for hydrogen bonding, influencing physical properties. |
Predicted Spectroscopic Profile
A detailed spectroscopic analysis is crucial for the characterization of the synthesized compound. The following predictions are based on known data for diethyl acetamidomalonate and other substituted malonic esters.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Amide N-H | ~7.0 - 8.5 | broad singlet | 1H | -NH-CO- |
| Methine Cα-H | ~5.2 - 5.4 | doublet | 1H | -CH(NHCOR)- |
| Ester -OCH₂- | ~4.2 - 4.3 | quartet | 4H | -COOCH₂CH₃ |
| Isovaleryl -CH₂- | ~2.1 - 2.2 | doublet | 2H | -COCH₂CH(CH₃)₂ |
| Isovaleryl -CH- | ~2.0 - 2.1 | multiplet | 1H | -COCH₂CH(CH₃)₂ |
| Ester -CH₃ | ~1.2 - 1.3 | triplet | 6H | -COOCH₂CH₃ |
| Isovaleryl -CH₃ | ~0.9 - 1.0 | doublet | 6H | -COCH₂CH(CH₃)₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Amide C=O | ~171 - 173 | -NH-C=O |
| Ester C=O | ~166 - 168 | -C(C=O)₂ |
| Ester -OCH₂- | ~62 - 63 | -COOCH₂CH₃ |
| Methine Cα | ~56 - 58 | -CH(NHCOR)- |
| Isovaleryl -CH₂- | ~45 - 47 | -COCH₂CH- |
| Isovaleryl -CH- | ~25 - 27 | -CH(CH₃)₂ |
| Isovaleryl -CH₃ | ~21 - 23 | -CH(CH₃)₂ |
| Ester -CH₃ | ~13 - 15 | -COOCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300 | N-H stretch (amide) | Medium |
| ~2970-2870 | C-H stretch (aliphatic) | Strong |
| ~1740-1760 | C=O stretch (ester) | Strong, sharp |
| ~1650-1670 | C=O stretch (Amide I band) | Strong |
| ~1530-1550 | N-H bend (Amide II band) | Medium |
| ~1200-1250 | C-O stretch (ester) | Strong |
The IR spectrum will be characterized by two distinct carbonyl stretching bands: a higher frequency band for the two equivalent ester groups and a lower frequency band for the amide carbonyl.[3]
Mass Spectrometry (MS)
Mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI) would likely show the protonated molecular ion [M+H]⁺ at m/z 260.3. Fragmentation patterns in tandem MS (MS/MS) would be expected to involve the loss of the ethoxy groups (-45 Da), ethanol (-46 Da), and cleavage of the amide and ester functionalities. A characteristic fragmentation would be the loss of the entire malonate group.[12]
Reactivity and Potential Applications in Drug Development
The true value of 1,3-Diethyl 2-(3-methylbutanamido)propanedioate lies in its potential as a synthetic intermediate. Its reactivity is governed by the acidic α-proton, which can be removed by a base to form a nucleophilic enolate.
Synthesis of Novel α-Amino Acids
The primary application of N-acylated malonic esters is in the synthesis of α-amino acids.[13] The target compound can serve as a precursor to N-isovaleryl-α-amino acids.
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Alkylation: The α-proton can be deprotonated with a base like sodium ethoxide to form an enolate. This enolate can then be alkylated with various alkyl halides (R-X).
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Hydrolysis and Decarboxylation: The resulting dialkylated, N-acylated malonic ester can be subjected to acidic or basic hydrolysis. This cleaves both the ester and amide bonds, and the resulting substituted malonic acid readily undergoes decarboxylation upon heating to yield a novel α-amino acid.
This pathway provides access to a wide range of amino acids with diverse side chains, which are valuable building blocks for peptides, peptidomimetics, and other pharmacologically active molecules.
Caption: Workflow for novel amino acid synthesis.
Conclusion
While not a widely documented compound, 1,3-Diethyl 2-(3-methylbutanamido)propanedioate stands as a molecule of significant synthetic potential. Through a deductive analysis based on its constituent functional groups and the behavior of analogous structures, we can confidently predict its chemical properties, spectroscopic signature, and a reliable synthetic route. Its role as a protected amino malonate derivative makes it a valuable intermediate for the construction of complex molecular scaffolds, particularly novel α-amino acids. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the applications of this compound in the fields of organic synthesis and drug discovery.
References
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PubChem. (n.d.). Acetamidomalonic acid diethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap. (2021, December 3). Preparation method of diethyl aminomalonate hydrochloride. Eureka. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]
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StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]
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